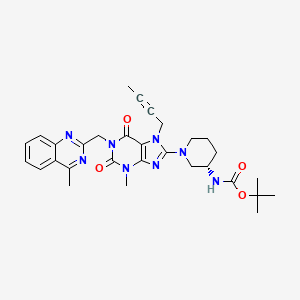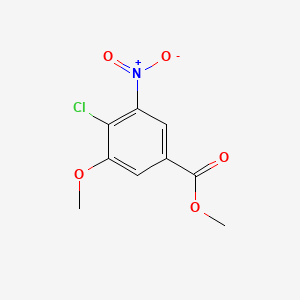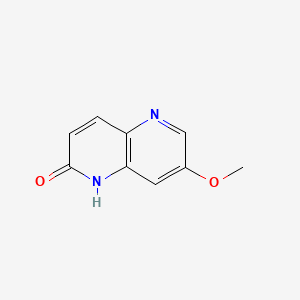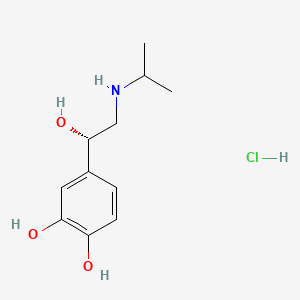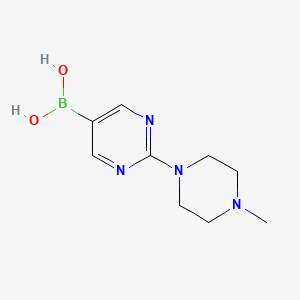
Acide 2-(4-méthylpipérazino)pyrimidine-5-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid is a chemical compound with the empirical formula C9H15BN4O2 and a molecular weight of 222.05 . It is a solid substance .
Synthesis Analysis
The synthesis of boronic acids, including 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The SMILES string of this compound is CN1CCN(CC1)c2ncc(cn2)B(O)O . The InChI key is FEYYRRPONOKNQL-UHFFFAOYSA-N .Chemical Reactions Analysis
Borinic acids, such as 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, are often used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical and Chemical Properties Analysis
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid is a solid substance . It has an empirical formula of C9H15BN4O2 and a molecular weight of 222.05 .Applications De Recherche Scientifique
Chimie médicinale
Les acides boroniques et leurs dérivés ont été largement étudiés en chimie médicinale . L'introduction d'un groupe acide boronique dans les molécules bioactives peut modifier la sélectivité, les caractéristiques physicochimiques et pharmacocinétiques, améliorant les activités déjà existantes . Les composés contenant du bore, y compris notre composé d'intérêt, sont généralement considérés comme non toxiques .
Activité anticancéreuse
Les acides boroniques ont montré un potentiel dans l'activité anticancéreuse . La découverte du médicament bortézomib, un dérivé de l'acide boronique, a suscité l'intérêt pour ces composés dans le traitement du cancer .
Activité antibactérienne
Les acides boroniques ont également démontré une activité antibactérienne . Les propriétés uniques des acides boroniques les rendent efficaces pour lutter contre les infections bactériennes .
Activité antivirale
En plus de leurs propriétés antibactériennes, les acides boroniques ont montré une activité antivirale . Cela en fait un domaine d'étude prometteur pour le développement de nouveaux médicaments antiviraux .
Capteurs et systèmes de distribution
Les acides boroniques ont été utilisés dans le développement de capteurs et de systèmes de distribution
Mécanisme D'action
Target of Action
The primary target of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The success of the sm coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is a key step in many synthetic procedures in both academic and industrial settings .
Action Environment
The action of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYRRPONOKNQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681755 |
Source


|
| Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-29-9 |
Source


|
| Record name | B-[2-(4-Methyl-1-piperazinyl)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
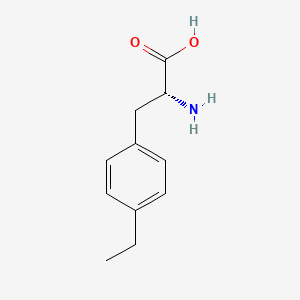
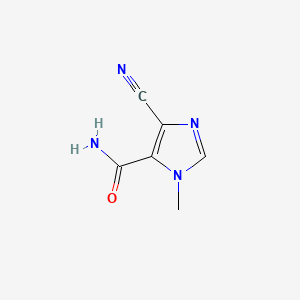

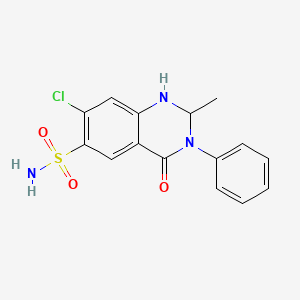
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)
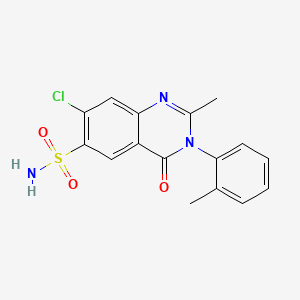
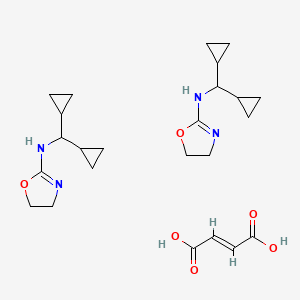
![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)
